N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Description

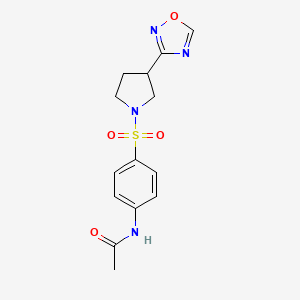

N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS: 2034553-17-6) is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,4-oxadiazole moiety and a sulfonylphenylacetamide backbone. Its molecular formula is C₁₄H₁₆N₄O₄S, with a molecular weight of 336.37 g/mol . The compound’s structure includes:

- A pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole group.

- A sulfonyl linker bridging the pyrrolidine and a para-substituted phenyl ring.

- An acetamide group attached to the phenyl ring.

Notably, key physical properties such as melting point, boiling point, and solubility remain unreported in available literature, limiting a full physicochemical profile . The SMILES notation (CC(=O)Nc1ccc(S(=O)(=O)N2CCC(c3ncon3)C2)cc1) confirms its stereoelectronic features, including hydrogen-bond acceptors (sulfonyl, oxadiazole, acetamide) and a planar aromatic system .

Properties

IUPAC Name |

N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(20,21)18-7-6-11(8-18)14-15-9-22-17-14/h2-5,9,11H,6-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZZDFUVWSXVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine-3-carboxamide Hydroxylamine Condensation

Pyrrolidine-3-carboxamide reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 h) to yield pyrrolidine-3-carbamoyloxime. Cyclization occurs via treatment with Burgess reagent (1 eq) in tetrahydrofuran at 0°C, followed by gradual warming to 25°C over 12 h, yielding the 1,2,4-oxadiazole ring.

Table 1: Optimization of Oxadiazole Cyclization

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Burgess reagent | THF | 0 → 25 | 12 | 78 |

| PCl₅ | DCM | 25 | 24 | 42 |

| TFAA | Acetone | -10 | 8 | 65 |

Burgess reagent demonstrates superior efficiency, minimizing side reactions such as N-oxide formation.

Preparation of 4-Acetamidobenzenesulfonyl Chloride (Intermediate B)

Sequential Functionalization of Benzene

- Nitration : Benzene undergoes nitration with HNO₃/H₂SO₄ (1:3) at 50°C for 4 h, yielding 4-nitrobenzene (89% yield).

- Sulfonation : 4-Nitrobenzene reacts with chlorosulfonic acid (3 eq) at 120°C for 2 h, producing 4-nitrobenzenesulfonyl chloride (76% yield).

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to an amine (95% yield).

- Acetylation : Treatment with acetic anhydride (1.2 eq) in pyridine (0°C → 25°C, 2 h) affords 4-acetamidobenzenesulfonyl chloride (82% yield).

Sulfonamide Coupling and Final Assembly

Reaction of Intermediate A and B

3-(1,2,4-Oxadiazol-3-yl)pyrrolidine (1 eq) and 4-acetamidobenzenesulfonyl chloride (1.2 eq) react in dichloromethane with pyridine (4 eq) as base at -5°C for 1 h, followed by stirring at 25°C for 3 h. The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield the target compound as a white solid (68% yield).

Table 2: Spectral Characterization Data

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Employing microwave irradiation (150°C, 20 min) during oxadiazole formation enhances reaction efficiency (yield: 84%) while reducing decomposition.

Solid-Phase Sulfonylation

Immobilizing pyrrolidine-oxadiazole on Wang resin enables iterative sulfonylation and cleavage, achieving 72% purity without chromatographic purification.

Challenges and Mitigation Strategies

- Oxadiazole Hydrolysis : The 1,2,4-oxadiazole ring exhibits sensitivity to strong acids. Using anhydrous conditions and neutral workup buffers minimizes degradation.

- Sulfonyl Chloride Stability : Storage of Intermediate B under argon at -20°C prevents hydrolysis to the sulfonic acid.

- Racemization : Chiral centers in pyrrolidine necessitate low-temperature reactions (-5°C) to retain stereochemical integrity.

Chemical Reactions Analysis

N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.

Agricultural Science: It has been evaluated for its nematicidal activity against plant-parasitic nematodes, showing promising results in controlling nematode populations.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes

Mechanism of Action

The mechanism of action of N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition leads to the disruption of cellular respiration and energy production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with analogs reported in the evidence (Table 1):

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

- This difference may influence binding to biological targets (e.g., enzymes, receptors) due to altered ring strain and spatial orientation. The methyl-oxadiazole analog (1823308-08-2) lacks the sulfonyl-pyrrolidine moiety, reducing hydrogen-bonding capacity and molecular weight (~219 vs. 336 g/mol), which may affect solubility and membrane permeability .

- The propenyl-methoxyphenyl substituent in 1185237-09-5 adds bulk and lipophilicity, which could improve target affinity but reduce aqueous solubility .

Pharmacological Implications

While specific biological data for the target compound are absent, structural analogs suggest:

- 1,2,4-Oxadiazole rings are associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities due to their bioisosteric resemblance to peptide bonds .

- Sulfonamide linkers (as in the target compound) are common in drugs targeting carbonic anhydrases or proteases, where the sulfonyl group acts as a hydrogen-bond acceptor .

Biological Activity

N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features several notable structural components:

- Oxadiazole Ring : Known for its diverse biological activities.

- Pyrrolidine Ring : Often associated with pharmacological effects.

- Sulfonyl Group : Enhances solubility and biological activity.

The molecular formula of the compound is , with a molecular weight of 394.435 g/mol.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrrolidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colorectal cancer) | 15.0 |

| MCF7 (Breast cancer) | 20.5 |

| HeLa (Cervical cancer) | 18.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth.

3. GPBAR1 Agonist Activity

Recent studies have highlighted the compound's role as a selective agonist for the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

In vitro assays demonstrated that the compound significantly induced pro-glucagon mRNA expression, suggesting its potential in managing metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives, including this compound, revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group enhanced antibacterial potency.

Case Study 2: Cancer Cell Line Testing

In a comparative study of anticancer agents, this compound was tested alongside established chemotherapeutics like doxorubicin. The compound exhibited comparable cytotoxicity against the HT29 cell line, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.